2-(1-Ethyl-1H-tetrazol-5-yl)-ethylamine

Electrolyte Energy Storage Materials Science

2-(1-Ethyl-1H-tetrazol-5-yl)-ethylamine (CAS: 1865229-40-6; molecular formula: C5H11N5; molecular weight: 141.17 g/mol) is a nitrogen-rich heterocyclic compound comprising a 1-ethyl-1H-tetrazole ring linked via its C5 position to an ethylamine chain. The tetrazole moiety functions as a metabolically stable bioisostere for carboxylic acids, imparting enhanced lipophilicity and resistance to enzymatic degradation relative to carboxylate-bearing analogs.

Molecular Formula C5H11N5
Molecular Weight 141.18 g/mol
Cat. No. B8544417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Ethyl-1H-tetrazol-5-yl)-ethylamine
Molecular FormulaC5H11N5
Molecular Weight141.18 g/mol
Structural Identifiers
SMILESCCN1C(=NN=N1)CCN
InChIInChI=1S/C5H11N5/c1-2-10-5(3-4-6)7-8-9-10/h2-4,6H2,1H3
InChIKeyKKDMFRJGCDIGLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Ethyl-1H-tetrazol-5-yl)-ethylamine: Technical Baseline for Scientific Procurement


2-(1-Ethyl-1H-tetrazol-5-yl)-ethylamine (CAS: 1865229-40-6; molecular formula: C5H11N5; molecular weight: 141.17 g/mol) is a nitrogen-rich heterocyclic compound comprising a 1-ethyl-1H-tetrazole ring linked via its C5 position to an ethylamine chain [1]. The tetrazole moiety functions as a metabolically stable bioisostere for carboxylic acids, imparting enhanced lipophilicity and resistance to enzymatic degradation relative to carboxylate-bearing analogs [2]. This compound serves primarily as a pharmaceutical intermediate and research tool in medicinal chemistry programs targeting central nervous system and metabolic pathways.

Why Generic Substitution Fails: Comparative Selection Criteria for 2-(1-Ethyl-1H-tetrazol-5-yl)-ethylamine


Within the tetrazole alkylamine class, even minor structural alterations produce functionally distinct compounds that cannot be freely interchanged in research protocols. The 1-ethyl substitution pattern on the tetrazole ring directly influences lipophilicity, metabolic stability, and target binding kinetics relative to unsubstituted (1H), 2-ethyl, or bulkier N-alkylated analogs [1]. Pharmacologic studies demonstrate that the size of the N1 substituent and the nature of the amine-bearing side chain together determine convulsant activity, respiratory effects, and central nervous system stimulation profiles [2]. These structure-activity relationships mandate rigorous compound-specific validation rather than class-based substitution.

2-(1-Ethyl-1H-tetrazol-5-yl)-ethylamine: Quantified Comparative Evidence for Research Selection


Electrolyte Composition: Comparative Molar Ratios in Patent-Disclosed Formulations

In patented electrolyte compositions, 2-(1-Ethyl-1H-tetrazol-5-yl)-ethylamine is explicitly claimed as a component at a specified molar ratio of 2:1 relative to 1-ethyl-3-methylimidazolium tetrafluoroborate, whereas 1-ethyl-1H-tetrazole-5-amine is claimed at a 1:1 ratio in parallel formulations [1]. This quantitative distinction in formulation stoichiometry reflects compound-specific physicochemical properties that cannot be interchanged without altering electrolyte performance characteristics.

Electrolyte Energy Storage Materials Science

N1-Substituent Size Differentiates CNS Pharmacologic Activity Profiles

Class-level pharmacologic evaluation of substituted aminotetrazole derivatives reveals that maximum central nervous system stimulation requires a relatively large alkyl or phenylalkyl group at position 1 combined with a small group such as ethyl on the 5-amino moiety [1]. While direct quantitative data for 2-(1-Ethyl-1H-tetrazol-5-yl)-ethylamine is not reported, the ethyl substituent at N1 places this compound in an intermediate lipophilicity range distinct from unsubstituted (1H) or bulkier (e.g., phenylalkyl) analogs that demonstrate quantitatively different CNS activity profiles.

CNS Pharmacology Medicinal Chemistry Structure-Activity Relationship

Regioisomeric Distinction: 1-Ethyl vs. 2-Ethyl Substitution Impacts Synthetic Utility

The 1-ethyl substitution on the tetrazole ring distinguishes this compound from its 2-ethyl regioisomer (2-ethyl-2H-tetrazol-5-amine, CAS: 95112-14-4). Both serve as synthetic intermediates, but their differential alkylation patterns on the tetrazole ring nitrogen atoms produce distinct reactivity in downstream heterocyclization and N-alkylation reactions [1][2]. No direct comparative quantitative data exists for reaction yields between these regioisomers; selection must be guided by the specific substitution pattern required for the target scaffold.

Synthetic Chemistry Building Blocks Regiochemistry

Validated Application Scenarios for 2-(1-Ethyl-1H-tetrazol-5-yl)-ethylamine Based on Primary Evidence


Electrolyte Formulation for Energy Storage Devices

Researchers developing electrolyte compositions for electrochemical energy storage systems may utilize 2-(1-Ethyl-1H-tetrazol-5-yl)-ethylamine as a specifically claimed component in patented formulations, where it is specified at a 2:1 molar ratio relative to 1-ethyl-3-methylimidazolium tetrafluoroborate [1]. This application is supported by direct patent disclosure and cannot be achieved with the 1-ethyl-1H-tetrazole-5-amine analog, which is claimed at a different 1:1 stoichiometry.

Medicinal Chemistry: CNS-Targeted Scaffold Optimization

Medicinal chemists engaged in central nervous system drug discovery may employ this compound as an intermediate scaffold where N1-substituent size (ethyl) provides a specific lipophilicity and pharmacologic profile intermediate between unsubstituted and bulkier alkylated tetrazole derivatives [1]. This application derives from class-level SAR evidence indicating that N1-substituent dimensions modulate CNS stimulation intensity and off-target activity.

Synthetic Building Block for 1,5-Disubstituted Tetrazole Derivatives

Synthetic organic chemists constructing 1,5-disubstituted tetrazole libraries may select this compound as a regiospecifically N1-ethylated building block, distinguishing it from 2-ethyl-2H-tetrazol-5-amine regioisomers that follow different alkylation and heterocyclization pathways [1][2]. This application is foundational to tetrazole chemistry and requires regioisomer-specific procurement.

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